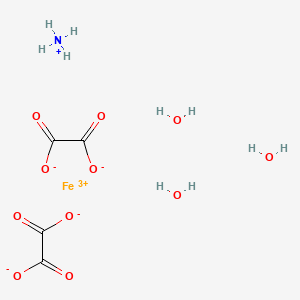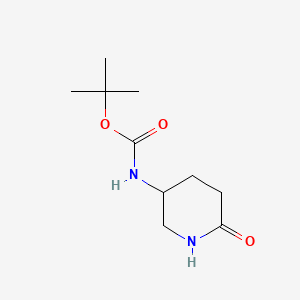
POTASSIUM CETYL PHOSPHATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Potassium phosphates, including compounds similar to Potassium Cetyl Phosphate, are synthesized through various chemical reactions. For example, potassium phosphate can catalyze the synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide, indicating the reactive versatility of potassium phosphates in synthetic chemistry (Ue Ryung Seo & Y. Chung, 2017).
Molecular Structure Analysis
The molecular structure of potassium phosphates can be complex and varied. For instance, potassium titanyl phosphate (KTP) is known for its nonlinear optical behavior and complex high-temperature chemistry, which dramatically affects its properties (M. Hagerman & K. Poeppelmeier, 1995). This suggests that the molecular structure of Potassium Cetyl Phosphate could also exhibit unique characteristics pertinent to its applications.
Chemical Reactions and Properties
Potassium phosphates engage in a variety of chemical reactions. For example, they are used in the hydrothermal synthesis of vanadium(III) phosphate compounds, illustrating the reactivity of potassium phosphates in creating complex inorganic structures (R. Haushalter et al., 1993). This reactivity could be relevant to understanding the chemical behaviors of Potassium Cetyl Phosphate.
Physical Properties Analysis
The physical properties of potassium phosphate compounds, such as potassium dihydrogen phosphate (KDP), are significant in various applications. KDP, for example, is notable for its nonlinear optical material properties, which are crucial in electro-optic switches and laser spectroscopy (Shengyao Yang et al., 2021). Such insights can provide a basis for understanding the physical properties of Potassium Cetyl Phosphate.
Chemical Properties Analysis
The chemical properties of potassium phosphate compounds can be diverse. For instance, the synthesis and leachability study of a potassium cesium iron zirconium phosphate compound highlights the stability and chemical behavior of such compounds in different environments (Sathasivam Pratheep Kumar & B. Gopal, 2014). This information can be instrumental in understanding the chemical properties and stability of Potassium Cetyl Phosphate.
科学的研究の応用
Overview of Potassium in Agriculture
Research highlights the future needs for potassium (K) in agriculture, emphasizing its role in soil health, plant physiology, and nutrition. Future research directions include understanding potassium's availability in soils, its interaction with plant roots, and its role in stress situations such as diseases, pests, and abiotic stresses like drought and salinity. This underscores the importance of potassium in enhancing crop quality and stress tolerance, suggesting its application should be optimized in agricultural practices for better crop yield and quality (Römheld & Kirkby, 2010).
Environmental Risks of Phosphate Fertilizers
The application of phosphate fertilizers, which may contain trace elements like arsenic, cadmium, and lead, poses potential environmental risks. These elements can accumulate in soils and enter the food chain, emphasizing the need for sustainable fertilizer practices and the exploration of alternative nutrient sources to mitigate these environmental risks (Jiao, Chen, Chang, & Page, 2012).
Potassium-Titanyl-Phosphate (KTP) Laser Applications
KTP laser technology has proven effective for multiple medical applications, such as treating vascular lesions and skin rejuvenation. Its green light, absorbed by melanin and oxyhemoglobin, highlights the versatility of KTP lasers in medical treatments, offering a less invasive alternative to traditional procedures (Green, Serowka, Saedi, & Kaufman, 2014).
Potassium in Root Growth and Development
Potassium plays a crucial role in root growth and development, influencing root system architecture, cell functions, and plant responses to K+ shortage. This emphasizes the need for optimizing potassium use in agriculture to enhance plant growth and stress tolerance, highlighting the potential of selecting K+ efficient plants for sustainable agriculture (Šustr, Soukup, & Tylová, 2019).
Advances in Potassium Salts from Potassic Rocks
Research on clean utilization of potassic rocks highlights the potential of hydrothermal treatments for producing potassium salts, such as potassium nitrate and sulphate. This approach offers a sustainable alternative to conventional potassium fertilizers, reducing the environmental impact and enhancing the efficiency of potassium resource use in agriculture (Hongwen et al., 2015).
Safety And Hazards
将来の方向性
Potassium Cetyl Phosphate is a cost-effective ingredient and, even when used at low dose rates, delivers powerful stabilization for high loads of emollients, UV filters, and pigments . It is expected to find increasing use in a variety of cosmetic and skincare products due to its excellent emulsifying and skin-friendly properties .
特性
CAS番号 |
17026-85-6 |
|---|---|
製品名 |
POTASSIUM CETYL PHOSPHATE |
分子式 |
C16H33K2O4P |
分子量 |
398.601181 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
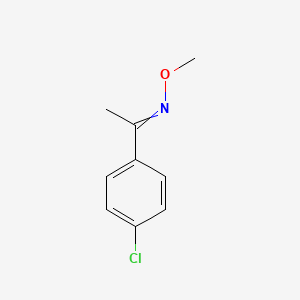
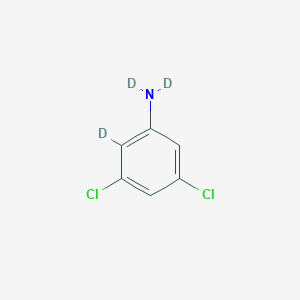
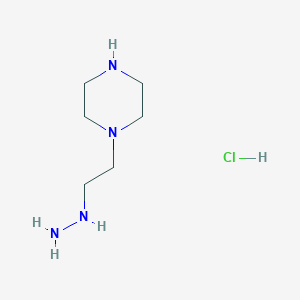
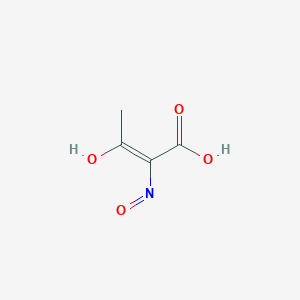
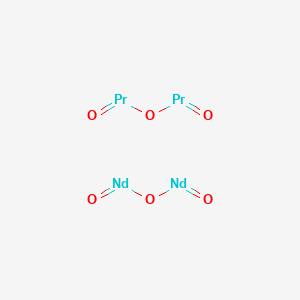
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
